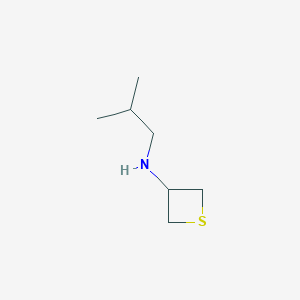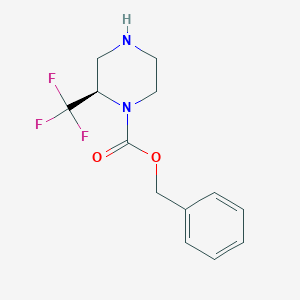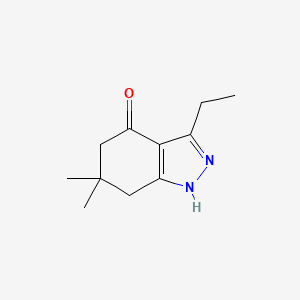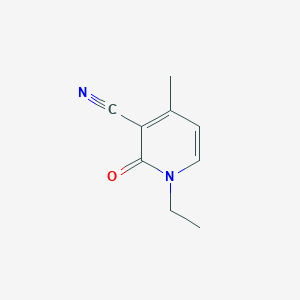
2-(4-Hydroxypyrrolidin-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxypyrrolidin-3-yl)acetonitrile is an organic compound characterized by a pyrrolidine ring substituted with a hydroxyl group and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypyrrolidin-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxyproline with cyanogen bromide, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxypyrrolidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxypyrrolidin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxypyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Hydroxyphenyl)acetonitrile
- 2-(4-Hydroxybenzyl)acetonitrile
- 2-(4-Hydroxybutyl)acetonitrile
Uniqueness
2-(4-Hydroxypyrrolidin-3-yl)acetonitrile is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This makes it distinct from other similar compounds that may have different ring structures or substituents .
Eigenschaften
Molekularformel |
C6H10N2O |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
2-(4-hydroxypyrrolidin-3-yl)acetonitrile |
InChI |
InChI=1S/C6H10N2O/c7-2-1-5-3-8-4-6(5)9/h5-6,8-9H,1,3-4H2 |
InChI-Schlüssel |
MSGNFTQKFKQAHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1)O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B15229105.png)



![Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B15229122.png)



![Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B15229172.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)
![2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)


